![molecular formula C14H18N2O2S B5505898 methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5505898.png)

methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate involves various strategies, including the reaction of amino acid derivatives to yield piperidine derivatives, demonstrating the flexibility and complexity of synthetic approaches in generating structurally diverse molecules (Laschat, Fröhlich, & Wibbeling, 1996).

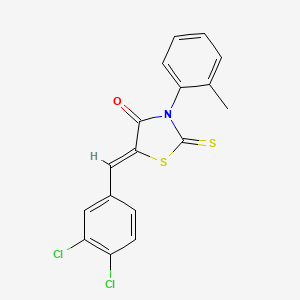

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate is characterized by complex hydrogen bonding patterns and crystal packing, which are critical for their molecular stability and reactivity. Studies employing X-ray crystallography have detailed the hydrogen-bonded sheets and chains in isomeric compounds, highlighting the influence of molecular structure on the compound's physical and chemical properties (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

Reactions of methyl 4-[(1-piperidinylcarbonothioyl)amino]benzoate and its analogues include cyclization and interaction with various reagents, leading to the formation of complex molecules with potential biological activity. These reactions are indicative of the compound's reactivity and its utility in the synthesis of more complex molecules (Mekheimer, Mohamed, & Sadek, 1997).

Wissenschaftliche Forschungsanwendungen

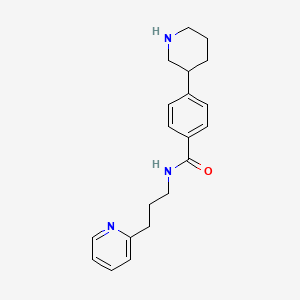

Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate, a compound with a structure related to the queried chemical, serves as a bioactive precursor in organic synthesis due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its significant role as a precursor for new bioactive molecules and as a versatile substrate in the synthesis of medical products highlights the importance of similar compounds in drug development and synthetic chemistry (Farooq & Ngaini, 2019).

Antineoplastic Agents

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones underscores the potential of compounds with similar functionalities in cancer treatment. These molecules exhibit cytotoxic properties and are often more potent than contemporary anticancer drugs, with particular efficacy in tumor-selective toxicity and as modulators of multi-drug resistance. Their action mechanisms include apoptosis induction, generation of reactive oxygen species, and mitochondrial function modulation, highlighting the diverse therapeutic targets within cancer research (Hossain et al., 2020).

Biopolymer Modification for Drug Delivery

Xylan derivatives, through chemical modification, present a route to new biopolymer ethers and esters with specific functional properties. The modification of xylan into ethers and esters suitable for drug delivery applications showcases the potential of chemical modifications of biopolymers in creating novel materials for therapeutic applications. Such modifications can lead to the development of nanoparticles for targeted drug delivery, demonstrating the versatility of chemical modifications in pharmaceutical applications (Petzold-Welcke et al., 2014).

Antimicrobial Agents

Compounds like p-Cymene, derived from monoterpenes and found in over 100 plant species, exhibit antimicrobial effects. The search for new substances with antimicrobial properties, due to the evolution of antimicrobial resistance, highlights the ongoing need for novel antimicrobial agents. Research into the mechanisms of action and biotoxicity of such compounds can lead to the development of new therapeutic agents with potential applications in healthcare and biomedicine (Marchese et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-(piperidine-1-carbothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-18-13(17)11-5-7-12(8-6-11)15-14(19)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZHNZFSHVMNOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(piperidine-1-carbothioylamino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)

![2-{3-oxo-3-[rel-(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5505919.png)